1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group:
Hydrochloride Formation: Finally, the free base of 1-[3-(Difluoromethoxy)phenyl]ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . The ethanamine moiety allows the compound to interact with amine-binding sites, further modulating its biological activity .
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar structure but with the difluoromethoxy group at the para position.
1-(3’,4’-Difluorophenyl)ethylamine: This compound has two fluorine atoms on the phenyl ring but lacks the methoxy group.
2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride: This compound features a cyclobutyl ring instead of a phenyl ring, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWAOZJYKZZKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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